
(4-苯基哌嗪-1-基)(5,6,7,8-四氢萘-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone” is a chemical compound with the molecular formula C21H24N2O and a molecular weight of 320.436. It has been identified in the context of research into highly potent and selective agonists for the dopamine D3 receptor .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperazinyl group and a tetrahydronaphthalenyl group linked by a methanone group. The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .科学研究应用
Sigma 和 5-HT1A 受体配体
与“(4-苯基哌嗪-1-基)(5,6,7,8-四氢萘-2-基)甲苯酮”在结构上相关的化合物已被探索为其作为 sigma 和 5-HT1A 受体配体的潜力。这些配体是通过修饰芳基哌嗪衍生的,以增加 sigma 亲和力和选择性,同时保留 5-HT1A 亲和力。研究表明,某些 N-取代的 omega-四氢萘衍生物表现出中等至高的 sigma 亲和力,表明它们在开发针对 sigma 受体的治疗剂中的效用,而 sigma 受体与多种神经系统疾病有关。 (Berardi 等人,1996 年)
抗癌应用
另一条研究途径涉及合成用于抗癌评估的化合物。(3-(萘-1-基)环氧-2-基)(5,6,7,8-四氢萘-2-基)甲苯酮与各种亲核试剂的反应导致了新的化合物的开发,这些化合物被评估为抗癌剂。这突出了此类分子在持续寻找新的抗癌疗法中的作用。 (Gouhar & Raafat,2015 年)
抗菌活性
哌嗪的衍生物,包括与“(4-苯基哌嗪-1-基)(5,6,7,8-四氢萘-2-基)甲苯酮”相关的衍生物,已被合成并显示出对各种人类致病菌具有抗菌活性。这表明它们在开发新的抗菌剂中的潜在效用,这是一个由于抗生素耐药性的全球上升而备受关注的领域。 (Nagaraj 等人,2018 年)
微管聚合抑制剂
对源自吩恶嗪和吩噻嗪的 N-杂环(4-苯基哌嗪-1-基)甲苯酮的研究已确定这些化合物是微管聚合的强效抑制剂。该作用与抑制肿瘤细胞生长和诱导 G2/M 期细胞周期阻滞有关,表明这些分子有可能成为开发新的抗癌药物的先导。 (Prinz 等人,2017 年)
作用机制
Target of Action
The primary target of the compound (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is the dopamine D2/D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions including motor control, reward, and reinforcement.
Mode of Action
(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone interacts with its targets, the dopamine D2/D3 receptors, by binding to these receptors. This binding results in a change in the receptor’s conformation, which can then influence the downstream signaling pathways .
Biochemical Pathways
Upon binding to the dopamine D2/D3 receptors, (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone affects the dopaminergic signaling pathway. This can lead to various downstream effects, such as changes in neuronal firing rates and patterns .
Pharmacokinetics
The compound’s potent in vivo activity suggests that it may have favorable adme properties .
Result of Action
The molecular and cellular effects of (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone’s action include changes in neuronal activity and signaling. For example, the compound has been shown to have potent in vivo activity, suggesting that it can effectively modulate neuronal activity via its action on dopamine D2/D3 receptors .
生化分析
Biochemical Properties
The compound (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been studied for its affinity and selectivity for D3 over D2 receptors . It has been found that the compound exhibits binding and functional affinities at the subnanomolar level for the D3 receptor . This suggests that it interacts with these receptors, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In cellular assays, (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has shown to exhibit partial to full agonist characteristics . This suggests that it can influence cell function by modulating the activity of D2 and D3 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone involves binding interactions with D2 and D3 receptors . The compound’s affinity for these receptors suggests that it may exert its effects at the molecular level through enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has demonstrated potent in vivo activity with long duration of action . At a dose of 5 μmol/kg, its effects lasted beyond 12 hours, whereas at a 1 μmol/kg dose, the effects lasted beyond 8 hours . This suggests that the compound has good stability and does not degrade quickly in biological systems .
Dosage Effects in Animal Models
In animal models, the effects of (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone vary with different dosages . At a dose of 5 μmol/kg, the compound exhibited potent activity, whereas at a lower dose of 1 μmol/kg, the activity was still observable but less pronounced . This indicates a dose-dependent effect of the compound .
Metabolic Pathways
Given its interaction with D2 and D3 receptors, it is likely that it is involved in dopamine-related metabolic pathways .
Transport and Distribution
Given its affinity for D2 and D3 receptors, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its interaction with D2 and D3 receptors, it is likely that it is localized in areas of the cell where these receptors are present .
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(19-11-10-17-6-4-5-7-18(17)16-19)23-14-12-22(13-15-23)20-8-2-1-3-9-20/h1-3,8-11,16H,4-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEUWJTVYACCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


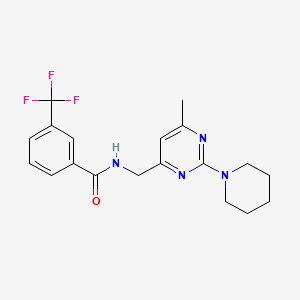
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)
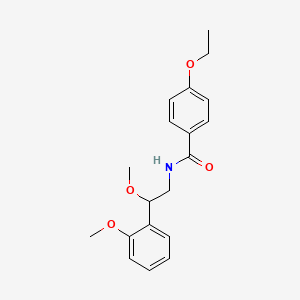
![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)
![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)
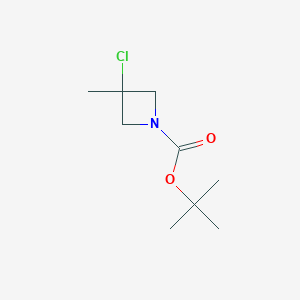
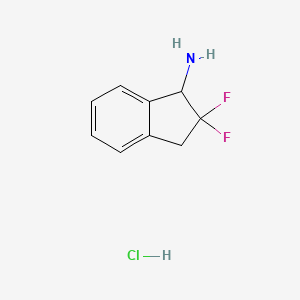

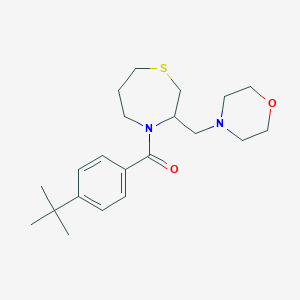
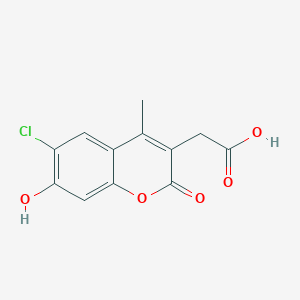


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)